4-Methyl-4-(3-(((1-methyl-1H-imidazol-4-yl)sulfonyl)amino)propyl)morpholinium iodide
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Overview
Description
4-Methyl-4-(3-(((1-methyl-1H-imidazol-4-yl)sulfonyl)amino)propyl)morpholinium iodide is a complex organic compound that features a morpholinium core substituted with a sulfonylated imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(3-(((1-methyl-1H-imidazol-4-yl)sulfonyl)amino)propyl)morpholinium iodide typically involves multiple steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through a condensation reaction involving glyoxal and ammonia.
Sulfonylation: The imidazole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Alkylation: The sulfonylated imidazole is alkylated with 3-bromopropylamine to introduce the propyl chain.
Morpholinium Formation: The final step involves the reaction of the alkylated imidazole with 4-methylmorpholine in the presence of an iodide source to form the morpholinium iodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(3-(((1-methyl-1H-imidazol-4-yl)sulfonyl)amino)propyl)morpholinium iodide can undergo various chemical reactions:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium chloride, sodium bromide, aqueous or organic solvents.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding halide salts.
Scientific Research Applications
4-Methyl-4-(3-(((1-methyl-1H-imidazol-4-yl)sulfonyl)amino)propyl)morpholinium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-4-(3-(((1-methyl-1H-imidazol-4-yl)sulfonyl)amino)propyl)morpholinium iodide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a sulfonylated imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
4-Methyl-4-(3-(((1-methyl-1H-imidazol-4-yl)sulfonyl)amino)propyl)morpholinium iodide is unique due to its combination of a morpholinium core with a sulfonylated imidazole moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
137048-81-8 |
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Molecular Formula |
C12H23IN4O3S |
Molecular Weight |
430.31 g/mol |
IUPAC Name |
1-methyl-N-[3-(4-methylmorpholin-4-ium-4-yl)propyl]imidazole-4-sulfonamide;iodide |
InChI |
InChI=1S/C12H23N4O3S.HI/c1-15-10-12(13-11-15)20(17,18)14-4-3-5-16(2)6-8-19-9-7-16;/h10-11,14H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YERJFTNELPGNAK-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC[N+]2(CCOCC2)C.[I-] |
Origin of Product |
United States |
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